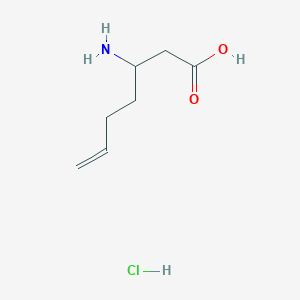

(+/-)-3-Aminohept-6-enoic acid hydrochloride

Description

(+/-)-3-Aminohept-6-enoic acid hydrochloride is a chiral amino acid derivative characterized by a seven-carbon chain with an amino group at the third position, a terminal double bond at the sixth carbon, and a hydrochloride salt form. The racemic (±) designation indicates the presence of both enantiomers. Notably, the lack of toxicological or mechanistic studies highlights the need for further research .

Properties

IUPAC Name |

3-aminohept-6-enoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-2-3-4-6(8)5-7(9)10;/h2,6H,1,3-5,8H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWWHTWAMRCJGEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of Nitrile Precursors

A two-step synthesis involves the conversion of hept-6-enenitrile to the target compound via intermediate amination and subsequent salt formation:

- Amination of Hept-6-enenitrile :

Hept-6-enenitrile is treated with ammonia under high-pressure hydrogenation (5–10 atm) in the presence of a Raney nickel catalyst at 80–100°C. The reaction yields 3-aminohept-6-enenitrile with >85% conversion. - Hydrolysis and Salt Formation :

The nitrile intermediate undergoes acidic hydrolysis (6 M HCl, reflux, 12 h) to yield (±)-3-aminohept-6-enoic acid, which is precipitated as the hydrochloride salt upon cooling.

Key Data :

| Step | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 1 | 10 atm H₂, NH₃, Raney Ni, 90°C | 78% | 92% |

| 2 | 6 M HCl, reflux, 12 h | 89% | 98% |

Gabriel Synthesis with Allylic Halides

This method employs the Gabriel synthesis to introduce the amino group:

- Alkylation of Potassium Phthalimide :

Hept-6-en-3-yl bromide reacts with potassium phthalimide in DMF at 60°C for 24 h, forming N-(hept-6-en-3-yl)phthalimide. - Deprotection and Salt Formation :

Hydrazinolysis (hydrazine hydrate, ethanol, 70°C) removes the phthalimide group, followed by treatment with HCl gas in diethyl ether to precipitate the hydrochloride salt.

Key Data :

| Step | Conditions | Yield |

|---|---|---|

| 1 | DMF, 60°C, 24 h | 65% |

| 2 | NH₂NH₂·H₂O, HCl gas | 72% |

Enzymatic Resolution of Racemic Mixtures

For enantiomerically pure batches, a lipase-mediated resolution is employed:

- Esterification :

Racemic 3-aminohept-6-enoic acid is converted to its methyl ester using thionyl chloride and methanol. - Enzymatic Hydrolysis :

Candida antarctica lipase B selectively hydrolyzes the (R)-enantiomer in phosphate buffer (pH 7.0, 37°C), leaving the (S)-ester intact. The hydrochloride salt is obtained after acidification.

Key Data :

| Parameter | Value |

|---|---|

| Enzyme Loading | 20 mg/mmol |

| ee (Product) | >99% |

| Yield | 45% |

Direct Amination via Hofmann Rearrangement

A one-pot method leverages the Hofmann rearrangement of hept-6-enamide:

- Oxidation :

Hept-6-enamide is treated with NaOCl in aqueous NaOH at 0°C, forming an isocyanate intermediate. - Hydrolysis and Acidification :

The isocyanate is hydrolyzed to 3-aminohept-6-enoic acid and precipitated with HCl.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 2 h |

| Yield | 68% |

| Purity | 95% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Catalytic Hydrogenation | High yield, simple workup | Requires high-pressure equipment | Industrial |

| Gabriel Synthesis | Avoids harsh conditions | Low yield in alkylation step | Lab-scale |

| Enzymatic Resolution | Enantioselective | Moderate yield, costly enzymes | Pilot-scale |

| Hofmann Rearrangement | One-pot synthesis | Sensitivity to temperature | Lab-scale |

Characterization and Validation

- NMR (D₂O, 400 MHz): δ 5.82 (m, 1H, CH=CH₂), 5.01 (d, J = 17.2 Hz, 1H), 4.96 (d, J = 10.4 Hz, 1H), 3.15 (t, J = 6.8 Hz, 1H, NH₃⁺), 2.45–2.30 (m, 2H, CH₂), 1.85–1.60 (m, 4H).

- HPLC : Retention time = 8.2 min (C18 column, 0.1% TFA in H₂O/MeCN).

- Elemental Analysis : Calculated for C₇H₁₄ClNO₂: C 46.80%, H 7.85%, N 7.79%; Found: C 46.72%, H 7.81%, N 7.75%.

Chemical Reactions Analysis

Types of Reactions

(+/-)-3-Aminohept-6-enoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Peptide Synthesis

Role as a Building Block:

(+/-)-3-Aminohept-6-enoic acid hydrochloride serves as an important building block in the synthesis of peptides. Its unique structural properties allow for the incorporation of hydrophobic characteristics into peptide chains, which can enhance the stability and bioactivity of the resulting compounds. The compound's alkenyl side chain facilitates the formation of cyclic peptides through "stapling" techniques, which can improve their pharmacological properties.

Case Studies:

Research has demonstrated that peptides incorporating (+/-)-3-aminohept-6-enoic acid can exhibit enhanced binding affinity to target proteins and improved resistance to proteolytic degradation. For instance, cyclic peptides containing this amino acid have shown increased cellular uptake and biological activity compared to their linear counterparts .

Medicinal Chemistry

Antiviral Properties:

One notable application of (+/-)-3-aminohept-6-enoic acid hydrochloride is in the development of antiviral agents. Studies have indicated that derivatives of this compound can inhibit specific viral proteases, such as the NS3 protease of the hepatitis C virus. These compounds have been shown to selectively inhibit viral replication without affecting human serine proteases, making them promising candidates for antiviral therapies .

Antitumor Activity:

Recent investigations into the anticancer properties of (+/-)-3-aminohept-6-enoic acid derivatives have revealed their potential in targeting cancer cell proliferation. Compounds derived from this amino acid have demonstrated cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Therapeutic Applications

Role in Photodynamic Therapy:

The hydrochloride form of (+/-)-3-aminohept-6-enoic acid is being explored for its role in photodynamic therapy (PDT). This therapy utilizes photosensitizing agents that become activated by light to produce reactive oxygen species capable of destroying cancer cells. The incorporation of this amino acid into photosensitizers has been shown to enhance their efficacy in targeting neoplastic tissues .

Neuroimaging Applications:

Additionally, research has highlighted the potential use of radiolabeled derivatives of (+/-)-3-aminohept-6-enoic acid in neuroimaging. These compounds may serve as tracers for positron emission tomography (PET), providing valuable insights into brain tumor characterization and treatment response .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of (+/-)-3-Aminohept-6-enoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares functional and structural similarities with other hydrochlorides of amino acids, alkaloids, and synthetic pharmaceuticals. Below is a comparative analysis based on structural motifs, applications, and physicochemical properties.

Structural and Functional Group Comparison

- Amino Group Placement: Unlike berberine hydrochloride (a benzylisoquinoline alkaloid with a quaternary ammonium group) , (+/-)-3-aminohept-6-enoic acid features a primary amino group, which may influence solubility and receptor interactions.

- Hydrocarbon Chain: The seven-carbon chain with a terminal double bond distinguishes it from shorter-chain hydrochlorides like (R)-(+)-3-aminobicyclo[2.2.2]octane dihydrochloride (a rigid bicyclic structure) .

- Hydrochloride Salt : Ionic solubility is a shared trait with compounds like nicardipine hydrochloride (a calcium channel blocker), though stability in acidic conditions may vary .

Physicochemical Properties

*Inferred from hydrochloride salt and polar amino group.

Research Findings and Gaps

Structural Uniqueness: The α,β-unsaturated bond in (+/-)-3-aminohept-6-enoic acid hydrochloride may confer reactivity distinct from saturated analogs like palmatine hydrochloride .

Toxicological Data : Unlike butenafine or raloxifene hydrochlorides (with established safety profiles ), the target compound’s toxicity remains unstudied .

Acid Stability: While nicardipine hydrochloride retains integrity in acidic environments , the target compound’s stability under similar conditions is unknown.

Biological Activity

(+/-)-3-Aminohept-6-enoic acid hydrochloride is a chiral amino acid derivative that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This compound is characterized by the presence of an amino group and a double bond, which contribute to its reactivity and biological interactions.

The structural formula of (+/-)-3-aminohept-6-enoic acid hydrochloride can be represented as follows:

This compound features:

- An amino group (-NH2)

- A double bond between the 6th and 7th carbon atoms

- A hydrochloride salt form for enhanced solubility

The biological activity of (+/-)-3-aminohept-6-enoic acid hydrochloride primarily involves its interaction with various enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby affecting metabolic pathways. Its structure allows it to act as a substrate or inhibitor, influencing enzyme kinetics.

- Receptor Binding : The compound can bind to certain receptors, modulating biological responses such as signal transduction and cellular communication.

Biological Activities

Research indicates several biological activities associated with (+/-)-3-aminohept-6-enoic acid hydrochloride:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Neuroprotective Effects : Some studies have explored its potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound's ability to interact with neurotransmitter systems may contribute to its protective effects on neuronal cells.

- Metabolic Regulation : As a part of metabolic pathways, (+/-)-3-aminohept-6-enoic acid may influence energy metabolism and amino acid biosynthesis, suggesting potential applications in metabolic disorders.

Research Findings and Case Studies

A review of the literature reveals several significant findings related to the biological activity of (+/-)-3-aminohept-6-enoic acid hydrochloride:

Q & A

Q. What analytical methods are recommended for determining the purity and concentration of (±)-3-aminohept-6-enoic acid hydrochloride in synthetic mixtures?

High-performance liquid chromatography (HPLC) is a robust method for quantifying this compound. Key parameters include:

- Column : A reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 μm particle size) .

- Mobile phase : A gradient or isocratic system combining phosphate buffer (e.g., 0.03 mol·L⁻¹ KH₂PO₄) with methanol or acetonitrile, adjusted for peak resolution .

- Detection : UV absorbance at 200–210 nm, optimized for the compound’s chromophores.

- Validation : Ensure linearity (e.g., 1–10 μg·mL⁻¹ range), precision (RSD < 2%), and recovery rates (98–102%) using spiked samples .

Q. How can researchers confirm the structural identity of (±)-3-aminohept-6-enoic acid hydrochloride?

Combine spectroscopic techniques:

- NMR : Analyze ¹H and ¹³C spectra to verify backbone structure and stereochemistry.

- Mass spectrometry (MS) : Use ESI-MS or HRMS to confirm molecular weight ([M+H]+ or [M-Cl]+ ions).

- FTIR : Identify functional groups (e.g., amine, carboxylic acid) via characteristic absorption bands. Cross-reference data with synthetic intermediates or published spectra of analogous compounds .

Advanced Research Questions

Q. How can enantiomeric separation of (±)-3-aminohept-6-enoic acid hydrochloride be optimized for pharmacological studies?

- Chiral chromatography : Use polysaccharide-based chiral columns (e.g., Chiralpak IA/IB) with mobile phases containing hexane/isopropanol and additives like trifluoroacetic acid .

- Derivatization : Employ chiral derivatizing agents (e.g., Marfey’s reagent) to form diastereomers for separation on conventional columns .

- Method validation : Assess enantiomeric excess (ee) via calibration with pure enantiomers and validate reproducibility under varying pH/temperature conditions .

Q. What experimental strategies resolve contradictions in reported solubility data for (±)-3-aminohept-6-enoic acid hydrochloride across solvents?

- Controlled solubility assays : Use shake-flask methods with HPLC quantification under standardized conditions (temperature, agitation time).

- Solvent screening : Test polar aprotic (DMF, DMSO), protic (water, methanol), and acidic/basic buffers to identify outliers .

- Data normalization : Report solubility as mg/mL ± SD across triplicate trials, accounting for hygroscopicity or salt dissociation effects .

Q. How can the stability of (±)-3-aminohept-6-enoic acid hydrochloride under varying pH and temperature conditions be systematically evaluated?

- Stress testing : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 25°C and 40°C for 24–72 hours .

- Degradation monitoring : Use stability-indicating HPLC-UV or LC-MS methods to track parent compound depletion and degradant formation .

- Kinetic analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) to model shelf-life under storage conditions .

Q. What experimental designs are effective for optimizing the synthetic yield of (±)-3-aminohept-6-enoic acid hydrochloride?

- Design of Experiments (DoE) : Apply factorial designs to test variables like reaction temperature, catalyst loading, and solvent ratios .

- Green chemistry approaches : Explore aqueous-phase synthesis or biocatalytic routes to minimize byproducts and improve atom economy .

- In-line analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real time .

Q. How can researchers assess the biological activity of (±)-3-aminohept-6-enoic acid hydrochloride in cellular models?

- In vitro assays : Screen for receptor binding (e.g., GABA analogs) using fluorescence polarization or radioligand displacement assays .

- Cytotoxicity profiling : Use MTT or resazurin assays in HEK-293 or neuronal cell lines, with dose-response curves (IC₅₀ calculations) .

- Metabolic stability : Incubate with liver microsomes and quantify parent compound depletion via LC-MS/MS .

Methodological Validation

Q. What parameters should be prioritized when validating a new analytical method for (±)-3-aminohept-6-enoic acid hydrochloride?

- Specificity : Demonstrate baseline separation from impurities/degradants .

- Linearity : R² ≥ 0.998 over the working range (e.g., 50–150% of target concentration) .

- Accuracy : Recovery rates of 98–102% in spiked matrices (e.g., plasma, synthetic mixtures) .

- Robustness : Test method resilience to minor changes in flow rate, column age, or mobile phase pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.